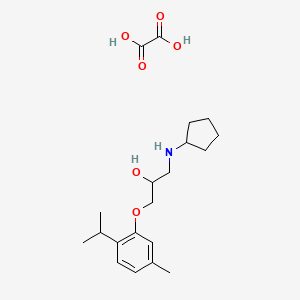
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentylamino group, an isopropyl-substituted phenoxy group, and a propanol backbone, making it a molecule of interest for its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the synthesis of 2-isopropyl-5-methylphenol, which can be achieved through Friedel-Crafts alkylation of phenol with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Amination Reaction: The phenoxy intermediate is then reacted with cyclopentylamine under controlled conditions to introduce the cyclopentylamino group.
Propanol Backbone Addition: The final step involves the reaction of the aminated intermediate with epichlorohydrin to form the propanol backbone, followed by oxalate formation through reaction with oxalic acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting ketones or aldehydes back to alcohols.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in therapeutic settings or biochemical research.
類似化合物との比較
- 1-(Cyclopentylamino)-3-(2-isopropylphenoxy)propan-2-ol
- 1-(Cyclopentylamino)-3-(2-methylphenoxy)propan-2-ol
- 1-(Cyclohexylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol
Uniqueness: 1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol oxalate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored activities for specific applications.
特性
IUPAC Name |
1-(cyclopentylamino)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.C2H2O4/c1-13(2)17-9-8-14(3)10-18(17)21-12-16(20)11-19-15-6-4-5-7-15;3-1(4)2(5)6/h8-10,13,15-16,19-20H,4-7,11-12H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEISRPCRWHTYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CNC2CCCC2)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide](/img/structure/B3008030.png)


amine hydrochloride](/img/structure/B3008035.png)
![9-(3-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3008038.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3008040.png)

![N-cyclopentyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3008044.png)



![N-[cyano(cyclohexyl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B3008050.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide](/img/structure/B3008051.png)

